1-(Propylamino)propan-2-ol

Lipophilicity Chromatography Lead Optimization

1-(Propylamino)propan-2-ol (CAS 41063-30-3), also known as N-(2-hydroxypropyl)propylamine, is a secondary β-amino alcohol with the molecular formula C₆H₁₅NO. Structurally characterized by a secondary amine bearing an n-propyl substituent and a hydroxyl group on an adjacent carbon, this compound serves as a versatile synthetic intermediate, with documented utility in the construction of N-substituted amino alcohol frameworks and β-adrenergic agent precursors.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 41063-30-3
Cat. No. B041122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propylamino)propan-2-ol
CAS41063-30-3
SynonymsN-Propyl-N-(2-hydroxypropyl)amine;  n-Propylamino-2-propanol;  1--Propylamino-2-propanol;  1-(Propylamino)-2-propanol;  _x000B_
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCCNCC(C)O
InChIInChI=1S/C6H15NO/c1-3-4-7-5-6(2)8/h6-8H,3-5H2,1-2H3
InChIKeyJGILRTUNWCFJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Propylamino)propan-2-ol (CAS 41063-30-3): Bulk Procurement and Research Sourcing Guide for This Amino Alcohol Intermediate


1-(Propylamino)propan-2-ol (CAS 41063-30-3), also known as N-(2-hydroxypropyl)propylamine, is a secondary β-amino alcohol with the molecular formula C₆H₁₅NO . Structurally characterized by a secondary amine bearing an n-propyl substituent and a hydroxyl group on an adjacent carbon, this compound serves as a versatile synthetic intermediate, with documented utility in the construction of N-substituted amino alcohol frameworks and β-adrenergic agent precursors . Its physicochemical profile—an XLogP3-AA value of approximately 0.4 and a topological polar surface area (TPSA) of 32.3 Ų—defines its partitioning behavior, a critical parameter in designing synthetic routes and assessing intermediate properties .

Why 1-(Propylamino)propan-2-ol Cannot Be Casually Substituted with Common Amino Alcohol Analogs in Synthesis


Procurement specialists should not assume functional equivalence among simple amino alcohols. While the core amino alcohol motif is common, the specific N-alkyl substituent on 1-(propylamino)propan-2-ol (n-propyl) directly dictates both its calculated physicochemical parameters and its reactivity as a building block. For instance, the linear n-propyl group yields a different lipophilicity profile (XLogP3-AA ≈ 0.4) and polar surface area (TPSA ≈ 32.3 Ų) compared to branched isomers like the N-isopropyl analog (CAS 41063-31-4), which exhibits a slightly lower LogP (0.75610) despite an identical molecular weight and TPSA [1]. These structural differences influence solubility, chromatographic behavior, and the steric environment of the nitrogen during subsequent reactions . Substitution without considering these quantitative property differences can lead to altered reaction kinetics, unexpected by-product formation, and failed crystallizations, underscoring the necessity of procuring the specific n-propyl derivative.

Quantitative Differentiation of 1-(Propylamino)propan-2-ol (CAS 41063-30-3) from Closest Analogs


Lipophilicity Profile (LogP): Distinguishing n-Propyl Amino Alcohols from Their Isopropyl Isomers

The n-propyl substituent in 1-(propylamino)propan-2-ol results in a calculated lipophilicity (XLogP3-AA = 0.4) that is measurably distinct from its branched isomer, 1-(isopropylamino)propan-2-ol (LogP = 0.75610) [1]. This quantifiable difference directly impacts retention time in reversed-phase HPLC and partition coefficients. Furthermore, extending the N-alkyl chain alters hydrophobicity relative to shorter analogs like 2-(propylamino)ethanol (LogP = 0.49), which has a different backbone, demonstrating the unique logP signature of this specific β-amino alcohol .

Lipophilicity Chromatography Lead Optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity vs. Structural Analogs

The compound exhibits a topological polar surface area (TPSA) of 32.3 Ų and contains exactly two hydrogen bond donors and two hydrogen bond acceptors . This profile is identical in H-bond count to the isopropyl analog (CAS 41063-31-4) but differentiates it from non-amino alcohol derivatives and compounds with altered backbones. The TPSA value is a primary driver of passive membrane permeability; maintaining this specific value while modulating other properties (like lipophilicity via the N-alkyl chain) is a key design consideration in medicinal chemistry [1].

Polar Surface Area Permeability Medicinal Chemistry

Refractive Index and Physical Form: Establishing Identity and Purity Benchmarks

The target compound is characterized as a colorless to light yellow liquid with a specific refractive index (n) of 1.4392 . While the N-isopropyl isomer lacks a widely reported public refractive index, this value differentiates 1-(propylamino)propan-2-ol from the closely related amino alcohol 2-(propylamino)ethanol, which has a refractive index (n20/D) of 1.4415 . Furthermore, the compound is described as a colorless liquid, contrasting with other amino alcohols that may be solid at room temperature .

Analytical Chemistry Quality Control Refractive Index

Targeted Research and Industrial Applications for 1-(Propylamino)propan-2-ol (CAS 41063-30-3)


Synthesis of β-Adrenergic Agents Requiring N-Propyl Chain Architecture

This compound is employed as a precursor or building block in the synthesis of β-adrenergic agents, particularly where a linear N-propyl group is required for optimal receptor interaction. The quantifiable LogP difference (0.4 vs. 0.756 for the isopropyl analog) supports its selection when designing molecules with defined lipophilicity for specific pharmacokinetic profiles . Its use is documented in the preparation of various N-substituted β-amino alcohol frameworks, which are common in beta-blocker scaffolds [1].

Building Block for Defined LogP Libraries in Medicinal Chemistry SAR Studies

Medicinal chemistry teams optimizing structure-activity relationships (SAR) around β-amino alcohol cores can utilize 1-(propylamino)propan-2-ol to systematically introduce an n-propyl motif. The known physicochemical parameters (XLogP3-AA = 0.4; TPSA = 32.3 Ų) allow for precise control over compound properties . By selecting this specific CAS number instead of a branched isomer (LogP = 0.756), researchers can generate a cleaner SAR dataset for lipophilicity-dependent activity, avoiding the confounding effects of mixed stereoisomers present in some alternative building blocks.

Surface Coating and Adhesive Crosslinking with Specific Refractive Index Requirements

Due to its documented bifunctional amino alcohol structure and specific refractive index (1.4392), 1-(propylamino)propan-2-ol is indicated for use as a crosslinking agent in certain coatings and adhesives . The precise refractive index value is critical for maintaining optical clarity and consistency in polymer matrices. Deviation from this value, as might occur with the substitution of 2-(propylamino)ethanol (n = 1.4415), can alter the optical properties and curing kinetics of the final formulation [1].

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